molecular formula C18H14F3N3OS B2375872 3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 478032-74-5

3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No. B2375872
M. Wt: 377.39
InChI Key: UAKCBFRHXWQJFR-UHFFFAOYSA-N
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Description

The compound “3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one” is a complex organic molecule. It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazoquinazolinone core via a sulfanyl methyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazoquinazolinone core via a sulfanyl methyl group . The exact 3D structure can be determined using computational chemistry methods or experimental techniques like X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and solubility, are not specified in the available resources . These properties can be determined experimentally or estimated using computational chemistry methods .

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound has been utilized in the synthesis of functionalized dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, demonstrating its utility in producing complex organic structures through intramolecular electrophilic cyclization (Kut, Onysko, & Lendel, 2020).
  • It has also played a role in the creation of 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, leading to the development of compounds with potential anti-monoamine oxidase and antitumor activities (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015).

Biological Activities

  • In a study, methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl quinazolinones, which can be derived from this compound, showed promising anti-inflammatory activity. This research suggested their potential as gastric safe anti-inflammatory agents (Manivannan & Chaturvedi, 2011).
  • The compound's derivatives have been synthesized and evaluated for analgesic, anti-inflammatory, and antimicrobial activities, showing potential as multi-functional medicinal agents (Saravanan, Alagarsamy, & Dineshkumar, 2013).

Pharmaceutical Synthesis

  • It has been used in the synthesis of tricyclic quinazolinones, a class of bioactive compounds, through formic acid-catalyzed intramolecular cyclization, highlighting its importance in pharmaceutical chemistry (Yang et al., 2015).
  • The compound's structure has enabled the development of various derivatives with observed effects on brain monoamine oxidase activity and moderate therapeutic effects against certain tumors (Markosyan et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid potential health risks .

Future Directions

The potential applications and future directions for this compound are not specified in the available resources. Given its complex structure, it could be of interest in various areas of research, including organic synthesis, medicinal chemistry, and material science .

properties

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS/c19-18(20,21)11-4-3-5-13(8-11)26-10-12-9-22-17-23-15-7-2-1-6-14(15)16(25)24(12)17/h1-8,12H,9-10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKCBFRHXWQJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2N1)CSC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

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